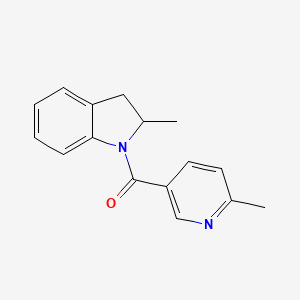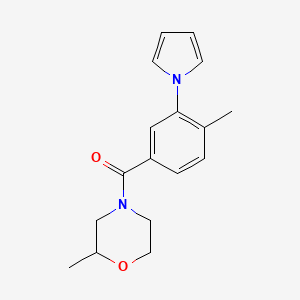
(2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone, also known as MMMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. MMMP belongs to the class of arylcyclohexylamines and has been found to exhibit a range of biological activities, including analgesic and anesthetic effects.
作用机制
The exact mechanism of action of (2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors. (2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone has been shown to bind to the NMDA receptor at a site that is distinct from the glutamate binding site, leading to the inhibition of channel opening. This results in a decrease in excitatory neurotransmission and a reduction in neuronal activity. (2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone has also been found to modulate the activity of voltage-gated sodium channels, leading to a decrease in the generation and propagation of action potentials.
Biochemical and Physiological Effects:
(2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone has been found to exhibit analgesic and anesthetic effects in animal models. It has been shown to reduce the perception of pain in response to thermal and mechanical stimuli. (2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone has also been found to induce anesthesia in rodents, with a potency similar to that of ketamine. (2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone has been shown to have a low toxicity profile and does not produce significant respiratory or cardiovascular effects.
实验室实验的优点和局限性
(2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone has several advantages for use in lab experiments. It has a low toxicity profile and does not produce significant respiratory or cardiovascular effects. It has been shown to be effective in animal models of pain and anesthesia. However, there are also some limitations to the use of (2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone in lab experiments. It is a synthetic compound, and its effects may not fully mimic those of endogenous neurotransmitters. It may also have off-target effects that need to be considered.
未来方向
There are several future directions for research on (2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone. One area of interest is the development of analogs with improved potency and selectivity for specific ion channels and neurotransmitter receptors. Another area of interest is the investigation of the long-term effects of (2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone on neuronal function and plasticity. (2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone may also have potential applications in the treatment of neurological and psychiatric disorders, such as chronic pain, depression, and post-traumatic stress disorder. Further research is needed to fully understand the potential of (2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone in these areas.
合成方法
The synthesis of (2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone involves the reaction of 4-methyl-3-pyrrol-1-ylphenylacetic acid with 2-methylmorpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with thionyl chloride to yield (2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone as a white crystalline solid. The purity of (2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone can be improved through recrystallization or chromatographic purification.
科学研究应用
(2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone has been found to exhibit a range of biological activities, including analgesic, anesthetic, and neuroprotective effects. It has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. (2-Methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone has also been found to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
属性
IUPAC Name |
(2-methylmorpholin-4-yl)-(4-methyl-3-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-5-6-15(11-16(13)18-7-3-4-8-18)17(20)19-9-10-21-14(2)12-19/h3-8,11,14H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPPHTPEAXPWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC(=C(C=C2)C)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

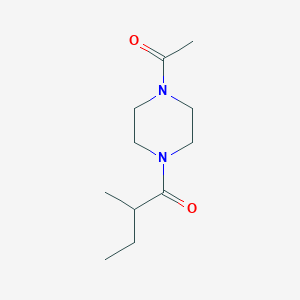
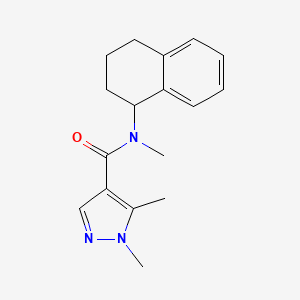
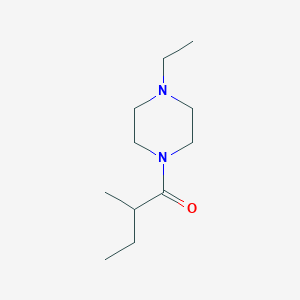
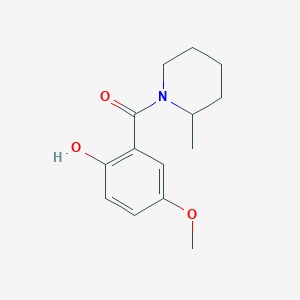
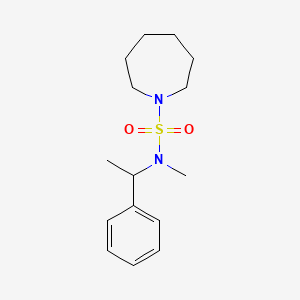

![N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7492715.png)
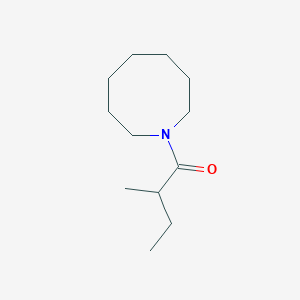
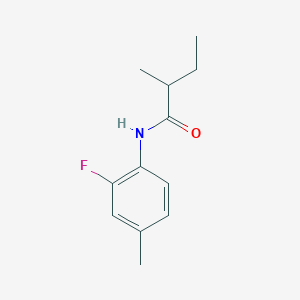
![4-[[4-[2-(4-Fluorophenyl)-2-hydroxyethyl]-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7492730.png)
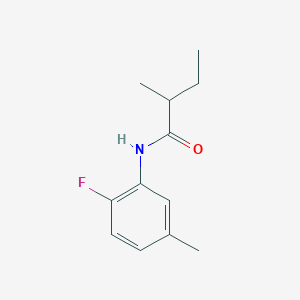
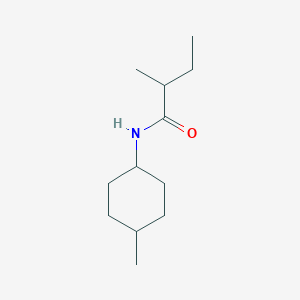
![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)
